Dicyclopropylmethanol
Description
Historical Context of Dicyclopropylmethanol in Synthetic Organic Chemistry
While a precise date for the first synthesis of this compound is not prominently documented in historical literature, its preparation relies on fundamental and well-established organic reactions that have been part of the synthetic chemist's toolkit for many decades. The emergence of this compound in chemical literature is intrinsically linked to the exploration of cyclopropyl (B3062369) chemistry. Key historical synthetic routes include the reduction of dicyclopropyl ketone and the Grignard reaction between a cyclopropylmagnesium halide and cyclopropanecarboxaldehyde (B31225). ontosight.ai These methods, foundational in organic synthesis, provided the earliest practical access to this compound, allowing for its subsequent investigation as a synthetic intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dicyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLZMHERIHLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162284 | |
| Record name | Dicyclopropylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14300-33-5 | |
| Record name | Dicyclopropylmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14300-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dicyclopropylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014300335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclopropylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopropylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DICYCLOPROPYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GA978VBJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for Dicyclopropylmethanol
Catalytic Hydrogenation Approaches
The catalytic hydrogenation of dicyclopropyl ketone to dicyclopropylmethanol is a theoretically direct route. However, it is complicated by the reactivity of the cyclopropyl (B3062369) rings, particularly under conditions that favor radical mechanisms.
Transition Metal-Catalyzed Reductions (e.g., Cobalt and Nickel Catalysis)
First-row transition metals like cobalt and nickel are earth-abundant and have been extensively developed as catalysts for the hydrogenation of ketones. youtube.comrsc.org Cobalt-based catalysts, for instance, have been employed for the Fischer-Tropsch synthesis and can be prepared through methods like co-precipitation or chemical reduction. rsc.orgpreprints.orgmdpi.com Nickel-catalyzed systems are also effective for ketone hydrogenation, sometimes utilizing ethanol (B145695) as both the solvent and hydrogen donor. acs.org
These catalytic systems often operate through various mechanisms. Some cobalt catalysts are believed to facilitate hydrogenation via a ligand-assisted, radical H-atom transfer pathway. ntu.edu.sg This can be highly efficient for certain substrates but poses a significant challenge when cyclopropyl groups are present.
Selectivity Considerations in Hydrogenation
The primary challenge in the catalytic hydrogenation of dicyclopropyl ketone is preserving the integrity of the cyclopropyl rings. These strained rings can act as radical clocks; under conditions that generate radical intermediates, the cyclopropane (B1198618) ring is prone to opening. ucl.ac.uk This is a known issue with certain cobalt-based hydrogenation catalysts that proceed through radical pathways. ntu.edu.sg
Therefore, achieving selectivity for the reduction of the ketone carbonyl group over the cleavage of the C-C bonds in the cyclopropyl rings is of paramount importance. researchgate.net While some ruthenium-based catalytic systems have shown success in hydrogenating cyclopropyl methyl ketone without ring cleavage, the choice of catalyst and reaction conditions is critical. thieme-connect.de The development of catalysts that avoid radical intermediates or high-energy pathways is essential for this approach to be viable for producing this compound.
| Catalyst Type | Potential Mechanism | Key Selectivity Challenge | Supporting Findings |
|---|---|---|---|
| Cobalt-Based | Radical H-atom transfer | High propensity for cyclopropyl ring-opening | Cyclopropyl groups are used as "radical clocks" to detect such mechanisms. ucl.ac.uk |
| Nickel-Based | Varies (e.g., hydrogen borrowing) | Ring-opening vs. ketone reduction | Effective for general ketone hydrogenation, but selectivity with strained rings is a concern. acs.org |
| Rhenium-Based | Metal-ligand cooperation | Achieved moderate (40%) yield for dicyclopropyl ketone hydrogenation. rsc.org | Demonstrates that direct hydrogenation is possible, though yields may not be optimal. rsc.org |
Rearrangement-Based Synthetic Routes
Alternative strategies to construct the this compound scaffold involve the rearrangement of related cyclopropyl derivatives. These methods can bypass the direct reduction of a ketone and its associated selectivity issues.
Catalyzed Rearrangements of Cyclopropyl Derivatives
One sophisticated approach involves the acid-catalyzed rearrangement of other cyclopropyl systems. For instance, the Cloke-Wilson rearrangement describes the ring-expansion of cyclopropyl ketones to form dihydrofurans, illustrating the susceptibility of these structures to rearrangement under acidic conditions. rsc.org More constructively, ring-opening/recyclization cascades of cyclopropyl aryl ketones can be initiated to form complex indenone and fluorenone structures, demonstrating the diverse reaction pathways available from cyclopropyl ketone precursors. acs.org
A particularly relevant pathway is the Brønsted acid-mediated ring-opening of cyclopropyl ketones, which can proceed via a homo-conjugate addition mechanism. nih.gov This reactivity highlights that careful selection of substrates and acidic catalysts could potentially be harnessed to construct the desired dicyclopropyl carbinol framework from different starting materials, avoiding a direct hydrogenation step where ring integrity is at risk.
Reductive Synthesis from Ketone Precursors
The most established and straightforward method for preparing this compound is the reduction of its corresponding ketone precursor, dicyclopropyl ketone. This is typically achieved using complex metal hydrides.
Hydride Reduction Strategies (e.g., LiAlH₄, NaBH₄)
The reduction of dicyclopropyl ketone with hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) is a reliable synthetic route. researchgate.net These reagents act as a source of the hydride ion (H⁻), which performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone. chemistrysteps.com A subsequent protonation step, typically from a solvent or a workup procedure, yields the secondary alcohol, this compound. chemistrysteps.combyjus.com
LiAlH₄ is a significantly more powerful reducing agent than NaBH₄. masterorganicchemistry.comdifferencebetween.com This high reactivity allows it to reduce not only aldehydes and ketones but also less reactive functional groups like carboxylic acids and esters. masterorganicchemistry.comlibretexts.org However, for the specific reduction of a ketone like dicyclopropyl ketone, the milder NaBH₄ is often sufficient and more convenient. quora.comrsc.org The use of LiAlH₄ for a simple ketone reduction can be seen as excessively powerful, akin to "using a sledgehammer to kill a fly". masterorganicchemistry.com The choice between the two often comes down to the presence of other functional groups in the molecule and practical considerations, as LiAlH₄ reacts violently with protic solvents like water and must be used in anhydrous conditions. byjus.commasterorganicchemistry.com
| Property | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
|---|---|---|
| Reactivity | Very strong reducing agent. masterorganicchemistry.com | Milder reducing agent. differencebetween.com |
| Substrate Scope | Reduces aldehydes, ketones, esters, carboxylic acids, amides, nitriles. byjus.commasterorganicchemistry.com | Selectively reduces aldehydes and ketones. quora.com |
| Solvent Compatibility | Requires anhydrous, non-protic solvents (e.g., diethyl ether, THF). byjus.com | Can be used in protic solvents like methanol (B129727) and ethanol. uni-muenchen.de |
| Workup | Requires careful, separate quenching step. ic.ac.uk | Protic solvent often accomplishes the protonation step automatically. |
| Selectivity for Dicyclopropyl Ketone | Effective, but may be unnecessarily strong if no other reducible groups are present. masterorganicchemistry.com | Sufficiently reactive for the ketone reduction and generally preferred for its selectivity and safety. quora.comuni-muenchen.de |
Coupling Reactions for this compound Derivatives
Coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the context of this compound synthesis, these reactions can be employed to construct the dicyclopropylmethyl framework by coupling smaller cyclopropyl units or by introducing a cyclopropyl group onto a suitable precursor.
Alkyne Coupling Approaches
While direct alkyne coupling to form this compound is not a standard method, the principles of alkyne coupling reactions, such as the Sonogashira, Glaser, and related cross-coupling reactions, can be strategically applied to synthesize precursors for this compound. These reactions are fundamental in creating carbon-carbon bonds involving at least one sp-hybridized carbon atom. nih.govsioc-journal.cnorganic-chemistry.org
The general strategy involves the synthesis of an enyne or a diyne, which can then be subjected to cyclopropanation and subsequent reduction to yield the target alcohol. For instance, a terminal alkyne bearing a cyclopropyl group can be coupled with a vinyl halide, also containing a cyclopropyl group, through a Sonogashira coupling. The resulting enyne can then undergo cyclopropanation of the double bond, followed by reduction of the alkyne and any carbonyl functionalities to produce a this compound derivative.
Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, demonstrating high functional group tolerance and chemoselectivity. nih.gov For example, the coupling of cyclopropylacetylene (B33242) with a cyclopropyl-substituted vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst would yield a cyclopropyl-substituted enyne.
| Coupling Reaction | Catalyst System | Reactants | Product Type | Potential for this compound Synthesis |
| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt | Terminal alkyne, Vinyl/Aryl halide | Enyne/Arylethyne | Synthesis of enyne precursors for subsequent cyclopropanation and reduction. organic-chemistry.org |
| Glaser Coupling | Cu(I) or Cu(II) salt, Base | Terminal alkyne | Diyne | Dimerization of a cyclopropyl-alkyne to form a C6 backbone for further elaboration. sioc-journal.cn |
| Suzuki-Miyaura Coupling | Pd catalyst, Base | Organoboron compound, Vinyl/Aryl halide | Diene/Arylalkene | Coupling of a cyclopropylboronic acid derivative with a suitable vinyl halide. organic-chemistry.org |
| Negishi Coupling | Pd or Ni catalyst | Organozinc compound, Vinyl/Aryl halide | Diene/Arylalkene | Coupling of a cyclopropylzinc reagent with a vinyl halide. |
Modern Methodological Advancements in this compound Synthesis
Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that offer significant advantages in terms of efficiency, safety, and environmental impact. These modern techniques are increasingly being applied to the synthesis of complex molecules like this compound.
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. This approach involves pumping reagents through a network of tubes or microreactors, where the reaction takes place. Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.
While a dedicated continuous flow synthesis for this compound has not been extensively reported, the synthesis of its precursors, such as cyclopropyl carbonyl compounds, has been successfully demonstrated using this technology. mdpi.comnih.govunica.it For example, the acid-catalyzed rearrangement of 2-hydroxycyclobutanones to cyclopropyl carbaldehydes can be efficiently carried out in a continuous flow setup using a packed-bed reactor with a solid-supported acid catalyst like Amberlyst-35. mdpi.comnih.gov
This continuous generation of the cyclopropyl aldehyde precursor could then be integrated with a subsequent reduction step, also in a flow system, to produce this compound. Such an integrated flow process would offer a streamlined and scalable route to the target molecule. The application of flow technology has been shown to enable the controlled generation of reactive intermediates, such as difluorocarbene for cyclopropanation reactions, within short residence times, highlighting its potential for complex syntheses. organic-chemistry.org
| Flow Reaction Step | Reactants | Catalyst/Conditions | Product | Reference |
| Ring Contraction | 2-Hydroxycyclobutanones, Aryl thiols | Amberlyst-35 packed bed | Arylthio-cyclopropyl carbonyl compounds | mdpi.comnih.gov |
| Cyclopropanation | Alkenes, TMSCF₃, NaI | Flow reactor, short residence time | Difluorocyclopropanes | organic-chemistry.org |
| Carbonyl Reduction (Proposed) | Dicyclopropyl ketone | Solid-supported reducing agent (e.g., NaBH₄ on alumina) | This compound | - |
Regioselective Metalation Strategies
Regioselective metalation involves the deprotonation of a specific C-H bond in a molecule using a strong organometallic base, followed by quenching with an electrophile. This strategy provides a direct and powerful method for the functionalization of otherwise unreactive C-H bonds.
In the synthesis of this compound, regioselective metalation of a cyclopropane ring is a key potential strategy. The use of organolithium reagents, such as n-butyllithium or tert-butyllithium, can facilitate the deprotonation of a cyclopropyl C-H bond, particularly when directed by a nearby functional group. mtroyal.caaalto.firesearchgate.net The resulting cyclopropyllithium species can then react with an electrophile, such as cyclopropanecarboxaldehyde (B31225) or dicyclopropyl ketone, to form the desired alcohol.
Alternatively, halogen-magnesium exchange reactions offer a milder route to cyclopropyl organometallic reagents. uni-muenchen.deharvard.educlockss.org A cyclopropyl halide can be treated with a Grignard reagent like isopropylmagnesium chloride, often in the presence of lithium chloride to enhance reactivity, to generate a cyclopropylmagnesium species. clockss.org This organometallic intermediate can then be coupled with a suitable cyclopropyl-containing electrophile. The stereoselectivity of these reactions is often high, with retention of configuration at the metal-bearing carbon atom. uni-muenchen.de
| Metalation Strategy | Reagent | Substrate | Intermediate | Potential Electrophile for this compound Synthesis |
| Directed Lithiation | t-BuLi | N-pivaloyl-cyclopropylamine | β-lithiated cyclopropane | Dicyclopropyl ketone |
| Halogen-Lithium Exchange | n-BuLi | Iodocyclopropane | Cyclopropyllithium | Cyclopropanecarboxaldehyde |
| Halogen-Magnesium Exchange | i-PrMgCl·LiCl | Bromocyclopropane | Cyclopropylmagnesium chloride | Dicyclopropyl ketone |
These advanced methodologies provide a diverse toolbox for the synthesis of this compound and its derivatives, enabling more efficient and selective access to this important chemical compound.
Mechanistic Investigations and Reactivity of Dicyclopropylmethanol
Alcohol-Specific Transformations
The hydroxyl group of dicyclopropylmethanol dictates its reactivity in dehydration, oxidation, and esterification reactions. These transformations are fundamental in synthetic organic chemistry.
Dehydration Mechanisms and Olefin Formation
The dehydration of this compound, typically under acidic conditions, proceeds through a carbocationic intermediate to yield a variety of olefinic products. ontosight.aicymitquimica.comucl.ac.uk The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent loss of water generates the dicyclopropylcarbinyl cation.
The stability of this cation is a critical factor influencing the reaction pathway. The cyclopropyl (B3062369) groups, with their inherent ring strain and high p-character of the C-C bonds, effectively stabilize the adjacent positive charge through hyperconjugation. psu.eduresearchgate.net This stabilization facilitates the formation of the carbocation. psu.edu
Once formed, the dicyclopropylcarbinyl cation can undergo rearrangement or elimination to form various alkenes. ontosight.ai The specific products formed depend on the reaction conditions, such as the strength of the acid and the temperature. chemistry.coach Higher temperatures generally favor the formation of the more substituted and thermodynamically stable alkene. chemistry.coach
Oxidation Pathways to Carbonyl Compounds
This compound can be oxidized to the corresponding ketone, dicyclopropyl ketone. ontosight.aicymitquimica.com This transformation is a common and important reaction in organic synthesis. lookchem.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Common methods for the oxidation of secondary alcohols like this compound include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). Permanganate-based oxidants can also be used, although their high reactivity can sometimes lead to over-oxidation or side reactions. nitrkl.ac.insci-hub.se Milder and more selective methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane oxidation, are also effective for this transformation.
The general mechanism for these oxidations involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based oxidants, followed by an elimination step that removes a proton from the carbinol carbon and breaks the C-H bond, leading to the formation of the C=O double bond of the ketone.
Below is a table summarizing various synthetic routes to dicyclopropyl ketone, a key product of this compound oxidation.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1,7-dichloro-4-heptanone | 20% Sodium hydroxide, reflux, then steam distillation | Dicyclopropyl ketone | 70% | lookchem.com |
| γ-Butyrolactone | Sodium methoxide (B1231860) in methanol (B129727), then concentrated hydrochloric acid, followed by sodium hydroxide | Dicyclopropyl ketone | 52-55% | lookchem.comorgsyn.org |
Esterification Reactions and Protecting Group Chemistry
This compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. beilstein-journals.org This reaction is typically catalyzed by an acid or promoted by a coupling agent. The dicyclopropylmethyl (DCPM) group can also be used as a protecting group for carboxylic acids in multi-step syntheses. cymitquimica.comscribd.com
The formation of dicyclopropylmethyl esters can be achieved by reacting this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, or by using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org The esterification can also be accomplished by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine. psu.edu
The dicyclopropylmethyl ester can be cleaved under specific conditions, regenerating the carboxylic acid. This property makes it a useful protecting group. For instance, the DCPM ether adduct has been shown to undergo high-yielding deprotection in a short time using methanesulfonic acid, likely proceeding through a cyclopropyl-stabilized carbocation hydrolysis mechanism. nsf.gov
Cyclopropyl Group-Mediated Reactivity
The presence of the cyclopropyl groups significantly influences the reactivity of this compound due to their unique electronic properties.
Stereoelectronic Effects and σ-Donor Abilities of Cyclopropyl Bonds
The cyclopropane (B1198618) ring possesses C-C bonds with significant p-character, a consequence of the ring strain. psu.edu These bonds act as effective σ-donors, capable of donating electron density to adjacent electron-deficient centers. psu.edu This σ-donor ability is a key stereoelectronic effect that stabilizes carbocationic intermediates formed at the carbinol carbon. psu.eduresearchgate.net
The orientation of the cyclopropyl groups relative to the developing p-orbital of the carbocation is crucial for effective stabilization. The "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the empty p-orbital, allows for maximum overlap and delocalization of electron density from the C-C bonds of the ring into the p-orbital. youtube.com This interaction is a form of hyperconjugation. youtube.com The stabilization provided by the cyclopropyl group is substantial, as evidenced by the significantly faster solvolysis rates of cyclopropylcarbinyl systems compared to their non-strained analogs. psu.edu
The table below presents a comparison of C-O bond distances in various ester derivatives, illustrating the strong σ-donor ability of the cyclopropane C-C bond.
| Compound | C1-O1 Bond Distance (Å) |
| This compound p-nitrobenzoate | 1.487 |
| This compound 3,5-dinitrobenzoate | 1.496 |
| Cyclopropylmethanol (B32771) p-nitrobenzoate | 1.483 |
| Cyclopropylmethanol 3,5-dinitrobenzoate | 1.491 |
Data adapted from a study on the σ-donor ability of the cyclopropane C–C bond. psu.edu
Hyperconjugation Phenomena in this compound Derivatives
Hyperconjugation is the interaction of electrons in a sigma orbital (typically C-H or C-C) with an adjacent empty or partially filled non-bonding p-orbital or an antibonding π-orbital. wikipedia.org In derivatives of this compound, particularly the dicyclopropylcarbinyl cation, hyperconjugation plays a critical role in stabilizing the positive charge. idexlab.comacs.org
The Walsh orbitals of the cyclopropane ring, which describe the bonding in the strained three-membered ring, are well-suited for overlap with an adjacent p-orbital. This interaction delocalizes the positive charge over the cyclopropyl rings, significantly lowering the energy of the carbocation intermediate. idexlab.com This delocalization can be so effective that cyclopropane is considered to be as effective a π-electron donor as a carbon-carbon double bond. idexlab.com
This hyperconjugative stabilization is not limited to carbocationic intermediates. It can also influence the ground-state properties and reactivity of this compound and its derivatives. For example, the C-O bond length in dicyclopropylmethyl esters is sensitive to the electronic demand of the substituent on the oxygen atom, a phenomenon that can be explained by hyperconjugation. psu.eduresearchgate.net An increase in the electron-withdrawing nature of the substituent leads to a greater contribution from a "no-bond" resonance form, where the C-O bond is partially broken and positive charge is delocalized onto the cyclopropyl groups. researchgate.net
Carbocation Stabilization and Rearrangement Pathways
The generation of a carbocation from this compound, the dicyclopropylcarbinyl cation, is a focal point for understanding the influence of adjacent cyclopropyl groups on cationic stability and reactivity. The C-C bonds of a cyclopropane ring possess significant p-character, allowing them to stabilize an adjacent positive charge through hyperconjugation, a phenomenon known as σ-π conjugation. This electronic interaction is more effective than that provided by typical alkyl groups. cdnsciencepub.com
Computational studies have provided significant insights into the nature and stability of cyclopropylcarbinyl cations. researchgate.netchemrxiv.orgacs.org Ab initio calculations on the dicyclopropylcarbinyl cation indicate it exists as a classical C-s symmetrical structure. acs.org However, it is noteworthy that this classical cation was found to be slightly less stable (by 5.1 kcal/mol) than an isomeric non-classical bishomo square pyramidal C7H9+ cation. acs.org
Upon formation, the dicyclopropylcarbinyl cation can undergo several competing reaction pathways. These include direct attack by a nucleophile, or rearrangement to more stable intermediates. chemrxiv.orgchemrxiv.org The high energy barrier to direct nucleophilic attack on the sterically hindered and stabilized cyclopropylcarbinyl cation often makes rearrangement pathways kinetically favorable. chemrxiv.org
One of the primary rearrangement pathways involves the ring-opening of one of the cyclopropyl groups to form a more stable homoallylic carbocation. chemrxiv.orgchemrxiv.org This process is often facile due to the release of ring strain. The stability of the resulting homoallylic cation is a crucial factor; for instance, aryl substitution on the cyclopropyl ring can significantly stabilize the rearranged cation, making these rearrangement pathways even more competitive. chemrxiv.org The dicyclopropylcarbinyl cation itself could, in principle, also undergo ring expansion of the second cyclopropyl ring. ethz.ch
These rearrangements can be complex, involving multiple steps such as rotations around π-bonds and ring-openings to classical carbocations. chemrxiv.orgchemrxiv.org The interplay between these pathways dictates the final product distribution in reactions involving this compound under acidic or solvolytic conditions.
Cyclopropyl Carbinol and Vinylcyclopropane (B126155) Rearrangements
The initial ring-opening of the dicyclopropylcarbinyl cation generates a vinylcyclopropane-type intermediate, which is itself prone to further rearrangement, most notably to form five-membered rings. This sequence is a powerful tool in synthetic organic chemistry for the construction of cyclopentene (B43876) scaffolds.
Mechanistic Insights into Cyclopentene Formation
The vinylcyclopropane-cyclopentene rearrangement is a well-studied thermal or metal-catalyzed ring expansion. chemrxiv.orgnih.govgoogle.com This rearrangement can proceed through two primary mechanistic manifolds: a concerted pericyclic pathway or a stepwise process involving a diradical intermediate. nih.gov
The concerted pathway is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. nih.gov However, the formation of multiple stereoisomeric products in some thermal rearrangements suggests the involvement of a stepwise diradical mechanism. nih.gov In this pathway, homolytic cleavage of the cyclopropane C-C bond generates a diradical intermediate which then cyclizes to form the cyclopentene ring. The activation energy for this process is closely related to the energy required to form the diradical intermediate. nih.gov
The specific reaction conditions, including temperature and the presence of catalysts, as well as the substitution pattern on the vinylcyclopropane intermediate, can influence which mechanism predominates.
Cascade Reactions and Radical-Initiated Ring Expansion
This compound can participate in cascade reactions initiated by either cationic or radical processes, leading to the formation of complex polycyclic systems. A notable example is the manganese-catalyzed synthesis of β-cyclopropyl cyclopentene from this compound. ucl.ac.uk This reaction proceeds through a cascade involving an initial acceptorless-dehydrogenative coupling with a methyl ketone, forming a vinyl cyclopropyl ketone intermediate. This intermediate then undergoes a single-electron transfer (SET)-mediated radical-initiated ring expansion to yield the final cyclopentene product. ucl.ac.uk
The mechanism of such radical-initiated ring expansions typically involves the formation of a cyclopropyl-substituted carbon radical. nih.govbeilstein-journals.org This radical can readily undergo ring-opening to generate a more stable alkyl radical, which then drives subsequent cyclization or other transformations. nih.govbeilstein-journals.org Radical cyclizations have been employed to construct various bridged polycyclic systems, sometimes involving novel tandem processes of cyclization followed by a one-carbon ring expansion promoted by the resulting secondary radical. ethz.ch
The versatility of radical reactions allows for the formation of a wide array of products from cyclopropane derivatives under relatively mild conditions. nih.govbeilstein-journals.orgnih.govsemanticscholar.org
Metal-Catalyzed Ring Opening and Rearrangement Processes
A variety of transition metals, including manganese, nickel, rhodium, and palladium, can catalyze the ring-opening and rearrangement of this compound and related cyclopropyl systems. ucl.ac.ukrsc.orgresearchgate.net These catalysts offer alternative reaction pathways to thermal or acid-mediated processes, often proceeding under milder conditions and with greater selectivity.
Manganese-Catalyzed Reactions: Manganese complexes have been shown to catalyze the oxidation of this compound to dicyclopropyl ketone. sci-hub.se More complex transformations, such as the synthesis of acyl cyclopentenes, involve a manganese-catalyzed dehydrogenation of this compound, followed by condensation and a subsequent SET-mediated vinyl cyclopropane ring expansion. ucl.ac.uk
| Catalyst System | Substrate | Product | Yield | Reference |
| Mn complex | This compound & Aryl methyl ketone | β-Cyclopropyl cyclopentene | 40% | ucl.ac.uk |
| KMnO4 / Mn(II) sulfate | This compound | Dicyclopropylketone | 90% | sci-hub.se |
Nickel-Catalyzed Reactions: Nickel(0) complexes, particularly with N-heterocyclic carbene (NHC) ligands, are effective catalysts for the vinylcyclopropane-cyclopentene rearrangement. chemrxiv.org Mechanistic studies suggest a multi-step pathway involving oxidative addition of the cyclopropane to the nickel center, forming a metallacyclobutane intermediate, followed by a haptotropic shift and reductive elimination. chemrxiv.org There is no evidence for the involvement of radical or zwitterionic intermediates in these Ni(0)-catalyzed rearrangements. chemrxiv.org
Rhodium-Catalyzed Reactions: Rhodium catalysts are widely used for reactions involving cyclopropane rings. For instance, rhodium(II) catalysts can generate rhodium carbenes from diazo compounds, which then react with alkenes to form cyclopropanes. nih.govd-nb.infoorganic-chemistry.org More relevant to the reactivity of this compound, rhodium(I) complexes can catalyze [5+2] and [5+2+1] cycloaddition reactions of vinylcyclopropanes, where the vinylcyclopropane acts as a five-carbon synthon following ring-opening. researchgate.netpku.edu.cn
Palladium-Catalyzed Reactions: Palladium catalysts are also highly effective in promoting the ring-opening of cyclopropane derivatives. researchgate.net Palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively produce α,β-unsaturated ketones. rsc.org Similarly, the ring-opening of densely substituted cyclopropanols can lead to the formation of 1,4- and 1,5-dicarbonyl compounds through a sequence of ring-opening, "metal-walk", and remote oxidation. researchgate.net These reactions often proceed via the formation of a π-allylpalladium intermediate after the initial ring-opening. mdpi.com
| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |
| Pd(OAc)2/PCy3 | Aryl cyclopropyl ketones | Ring-opening | (E)-1-Arylbut-2-en-1-ones | rsc.org |
| (Pd(allyl)Cl)2/XPhos | Diazabicyclic olefins | Ring-opening/Cyclization | Furanone-appended cyclopentenes | mdpi.com |
| Pd(0) catalyst | Densely substituted cyclopropanols | Ring-opening/Isomerization | 1,4- and 1,5-dicarbonyls | researchgate.net |
The choice of metal catalyst and ligands plays a crucial role in determining the outcome of these reactions, allowing for the selective synthesis of a diverse range of cyclic and acyclic products from this compound and its derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of Dicyclopropylmethanol and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of dicyclopropylmethanol, the proton signals are expected in specific regions. The proton of the hydroxyl group (-OH) typically appears as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The methine proton (-CH) attached to the hydroxyl group and the two cyclopropyl (B3062369) rings would resonate as a multiplet. The protons on the cyclopropyl rings will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing in the upfield region of the spectrum, characteristic of cyclopropyl protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. libretexts.org For this compound, one would expect to see distinct signals for the carbinol carbon, and the carbons of the two cyclopropyl rings. The chemical shift of the carbinol carbon will be the most downfield due to the deshielding effect of the attached oxygen atom. The cyclopropyl carbons will appear in the upfield region. The great advantage of ¹³C NMR is the wide spectral window (0-220 ppm), which minimizes signal overlap, even in complex molecules. libretexts.org
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbinol Carbon (-CHOH) | 65-75 |
| Cyclopropyl Methine Carbon | 10-20 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry Techniques (e.g., HRMS-ESI) for Compound Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is a vital tool for determining the elemental composition of a molecule and assessing its purity. sccwrp.org HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula.
For this compound (C7H12O), the expected exact mass is 112.0888 g/mol . In an HRMS-ESI experiment, the molecule would typically be observed as a protonated species [M+H]⁺ or as an adduct with other ions present in the solvent, such as [M+Na]⁺. The high resolving power of the mass spectrometer allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This technique is also highly sensitive, making it suitable for the analysis of trace amounts of material and for verifying the purity of a synthesized compound. nih.gov
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and cyclopropyl groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration of the alcohol functional group. youtube.com The broadness of this peak is due to hydrogen bonding. The C-H stretching vibrations of the cyclopropyl rings and the methine group are expected to appear in the region of 2850-3000 cm⁻¹. The C-O stretching vibration of the alcohol will be observed in the fingerprint region, typically around 1000-1200 cm⁻¹. The presence of the cyclopropyl rings may also give rise to characteristic absorptions in the fingerprint region.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Alkyl (C-H) | C-H Stretch | 2850-3000 |
X-ray Crystallography for Definitive Structural Assignments
For this compound or its suitable crystalline derivatives, a single-crystal X-ray diffraction experiment would provide an unambiguous structural assignment. The resulting electron density map would reveal the precise spatial arrangement of all atoms, confirming the connectivity and stereochemistry. This data is crucial for understanding the steric and electronic effects of the cyclopropyl groups on the reactivity and properties of the molecule. While obtaining suitable crystals can sometimes be a challenge, the structural information gained from X-ray crystallography is unparalleled in its detail and accuracy.
Computational Chemistry and Theoretical Studies of Dicyclopropylmethanol
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of dicyclopropylmethanol. High-level computations, such as those employing Density Functional Theory (DFT), offer a detailed picture of the molecule's orbital interactions and electron density distribution.
Natural Bond Orbital (NBO) analysis, a common tool in computational chemistry, reveals significant hyperconjugative interactions within the this compound framework. These interactions involve the donation of electron density from the strained carbon-carbon (C-C) bonds of the cyclopropyl (B3062369) rings into adjacent empty (antibonding) orbitals. This phenomenon is a key factor influencing the molecule's stability and reactivity. The extent of this donation can be superior to that of unstrained systems. researchgate.net
Molecular and natural bond orbital analyses can also reveal the composition of the highest occupied molecular orbital (HOMO). nih.gov In the case of this compound, understanding the nature and energy of the HOMO and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting its behavior in chemical reactions.
| Computational Method | Key Finding | Reference |
| Density Functional Theory (DFT) | Provides insights into orbital interactions and electron density. | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Reveals significant hyperconjugative interactions from strained C-C bonds. | researchgate.netresearchgate.net |
| Molecular Orbital Analysis | Determines the composition and energy of HOMO and LUMO. | nih.gov |
Mechanistic Probing through Density Functional Theory (DFT)
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of reactions involving this compound and related cyclopropyl systems. rsc.orgnih.gov DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying transition states and intermediates and thereby elucidating the step-by-step pathway of a chemical transformation. rsc.org
For instance, in manganese-catalyzed reactions, DFT studies have been employed to understand the dehydrogenation of cyclopropyl alcohols. rsc.org These calculations can help determine the rate-determining step of a reaction, as indicated by kinetic isotope effect experiments. rsc.org The B3LYP-D3(BJ) functional, coupled with a suitable basis set like def2-TZVPP and a solvent model such as SMD(toluene), is often used to provide detailed insights into reaction mechanisms and energy profiles. rsc.org
Harmonic frequency calculations are typically performed to characterize stationary points on the potential energy surface as either minima (all real frequencies) or transition states (one imaginary frequency). rsc.org This information is vital for confirming the proposed reaction mechanism.
Prediction of Chemical Behavior and Reaction Energetics
A significant application of computational chemistry is the prediction of chemical behavior and the energetics of reactions. For this compound, theoretical calculations can forecast how it will behave under various reaction conditions and with different reagents.
By calculating the Gibbs free energy of reactants, products, and transition states, the feasibility and spontaneity of a reaction can be predicted. DFT calculations have been used to investigate multistep processes, such as manganese-catalyzed acceptorless alcohol dehydrogenation, aldol (B89426) condensation, and single-electron transfer (SET)-mediated ring expansions. rsc.org These studies help in understanding the selectivity of reactions, for example, why cyclopentene (B43876) products might be favored over other potential products. rsc.org
The energetics of various reaction pathways can be compared to determine the most likely mechanism. For example, in the context of cycloaddition reactions, DFT can be used to compare the energy barriers of catalyzed versus uncatalyzed pathways. nih.gov
| Predicted Property | Computational Approach | Significance |
| Reaction Feasibility | Gibbs Free Energy Calculations | Determines spontaneity and likelihood of a reaction. |
| Reaction Selectivity | Comparison of Reaction Pathway Energetics | Explains the formation of specific products over others. rsc.org |
| Catalytic Effects | DFT modeling of catalyzed vs. uncatalyzed reactions | Elucidates the role of a catalyst in lowering activation barriers. nih.gov |
Molecular Modeling of Stereoelectronic Interactions
Molecular modeling techniques are essential for visualizing and understanding the three-dimensional arrangement of atoms and the influence of electronic effects on molecular geometry and reactivity, known as stereoelectronic interactions.
In this compound, the orientation of the cyclopropyl groups relative to the hydroxyl group has significant stereoelectronic consequences. Hyperconjugation, a key stereoelectronic effect, is highly dependent on the alignment of the donor (C-C bond) and acceptor (antibonding) orbitals. researchgate.net
Computational tools like the "variable oxygen probe" can be used in conjunction with DFT calculations and NBO analysis to explore these donor-acceptor interactions. researchgate.net This method has been applied to study hyperconjugation involving the strained C-C bonds of cyclopropyl and other cyclic systems. researchgate.net By analyzing how the C-O bond length changes with the electron-donating or -withdrawing nature of the substituent on the oxygen, the donor ability of the cyclopropyl C-C bonds can be quantified. researchgate.net These studies have shown that the donor ability of the cyclopropane (B1198618) ring is significant, influencing the ground state structure and reactivity of its derivatives. researchgate.net
Dicyclopropylmethanol in Medicinal Chemistry and Biological Sciences Research
Dicyclopropylmethanol as a Pharmacological Scaffold in Drug Discovery
The cyclopropyl (B3062369) group is a highly valued structural motif in medicinal chemistry, frequently incorporated into natural products and synthetic molecules due to its unique chemical and pharmacological properties. nih.gov As a "privileged scaffold," its rigid, three-membered ring structure imparts conformational constraint while maintaining a high degree of three-dimensionality (sp3 character). hyphadiscovery.comresearchgate.net This rigidity can enhance binding to biological targets and improve metabolic stability. researchgate.netresearchgate.net The this compound framework, featuring a central hydroxyl-bearing carbon connected to two cyclopropyl rings, serves as an intriguing starting point for drug design, offering specific steric and electronic effects that can be exploited in creating novel therapeutic agents. cymitquimica.com The use of such scaffolds is a key strategy in medicinal chemistry to accelerate the discovery of compounds for a wide range of diseases, including cancer, infections, and central nervous system disorders. nih.govnih.gov
The design and synthesis of novel compounds based on a core scaffold is a fundamental activity in drug discovery. mdpi.comnih.gov By modifying a central structure like this compound, chemists can explore how different functional groups affect biological activity. A pertinent example is the synthesis of amide derivatives containing a cyclopropane (B1198618) ring, which have been investigated for their antimicrobial properties. nih.gov In one study, a series of such compounds were designed and synthesized by introducing various amide and aryl groups to the cyclopropane structure. nih.gov The resulting derivatives were then evaluated in vitro for their activity against pathogenic bacteria and fungi. nih.gov
Several of these newly synthesized compounds demonstrated notable biological activity. For instance, specific derivatives showed moderate activity against Staphylococcus aureus and Escherichia coli, while others were particularly effective against the fungus Candida albicans. nih.gov Three compounds, in particular, exhibited excellent antifungal activity, with a Minimum Inhibitory Concentration (MIC80) value of 16 μg/mL. nih.gov Molecular docking studies suggested that these active compounds could bind effectively to the fungal enzyme sterol 14-α demethylase (CYP51), a key target for antifungal drugs. nih.gov This process of rational design, synthesis, and biological testing is central to developing new therapeutic agents from a promising chemical scaffold. nih.govucsf.edu
| Compound ID | Target Organism | Activity Level | MIC80 (μg/mL) | Potential Target |
|---|---|---|---|---|
| Compound Series 1 | Staphylococcus aureus | Moderate | N/A | N/A |
| Compound Series 2 | Escherichia coli | Moderate | N/A | N/A |
| F8, F24, F42 | Candida albicans | Excellent | 16 | CYP51 Protein |
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. gardp.orgdrugdesign.org By systematically modifying a lead compound and observing the resulting changes in efficacy, researchers can identify the key structural features responsible for its therapeutic effects. oncodesign-services.comcollaborativedrug.com This knowledge allows for the rational design of new molecules with improved potency, selectivity, and metabolic properties. ucsf.edugardp.org
For cyclopropyl-containing compounds, SAR studies focus on how the unique properties of the cyclopropane ring influence interactions with biological targets. Key aspects include:
Conformational Rigidity: The cyclopropyl group restricts the rotation of adjacent chemical bonds, locking the molecule into a more defined shape. researchgate.net This can lead to a more favorable, lower-entropy binding to a receptor or enzyme active site. researchgate.net
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life. hyphadiscovery.com
Electronic Properties: The strained bonds of the cyclopropane ring give it "double bond character," allowing it to interact with neighboring electron systems. researchgate.net
SAR analyses have shown that subtle changes can have significant impacts. For example, in one study of indazole derivatives, adding electron-withdrawing groups like cyanophenyl to a specific position increased inhibitory activity compared to electron-donating groups like methoxyphenyl, despite similar steric bulk. nih.gov Similarly, converting a hydroxyl group to an ether in another series enhanced biological activity. nih.gov These principles are applied to cyclopropyl-containing scaffolds to optimize their performance as drug candidates.
Enzymatic Interactions and Inhibition Mechanisms
The way a compound interacts with enzymes is a critical determinant of its pharmacological and metabolic profile. Enzyme inhibition is a key mechanism for many drugs, which can act reversibly by binding non-covalently, or irreversibly by forming stable covalent bonds. Understanding these interactions is crucial for drug design and for predicting potential metabolic pathways. mdpi.com
Alcohol dehydrogenases (ADHs) are a family of enzymes best known for metabolizing ethanol (B145695) but also play a role in the metabolism of various drugs and metabolites containing alcohol functional groups. nih.govnih.gov Research into the interaction between cyclopropane derivatives and dehydrogenases has revealed distinct behaviors. A study on methanol (B129727) dehydrogenase (MDH), a quinoprotein enzyme, showed that this compound acts as a substrate. nih.gov The enzyme oxidizes this compound without causing the cyclopropyl rings to open, demonstrating that the core structure can remain intact during this type of enzymatic processing. nih.gov
In contrast, other simple cyclopropane derivatives exhibit different interactions with the same enzyme. Cyclopropanol (B106826), for example, acts as an inhibitor rather than a substrate. nih.gov This highlights how a small change in the structure—in this case, the number of cyclopropyl groups attached to the carbinol carbon—can fundamentally alter the molecule's interaction with an enzyme's active site.
| Compound | Type of Interaction | Outcome |
|---|---|---|
| This compound | Substrate | Oxidized by MDH without ring-opening nih.gov |
| Cyclopropanol | Inhibitor | Inactivates MDH nih.gov |
| Cyclopropanone (B1606653) | Inhibitor | Inactivates MDH nih.gov |
Mechanism-based inhibition, also known as suicide inhibition, is an irreversible process where the target enzyme converts a seemingly stable inhibitor molecule into a reactive species. nih.gov This reactive intermediate then forms a covalent bond with the enzyme, leading to its permanent inactivation. nih.gov This is a critical area of study in drug development, as it can be a source of drug-drug interactions or toxicity. nih.gov
While this compound itself was found to be a substrate for methanol dehydrogenase, related compounds like cyclopropanol and cyclopropanone are considered mechanism-based inhibitors of this enzyme. nih.gov The proposed mechanism for inactivation by cyclopropanol involves the enzyme abstracting a proton, which leads to a rearrangement of the cyclopropoxy anion into a ring-opened carbanion. nih.gov This highly reactive carbanion then attacks the electrophilic C5 position of the enzyme's pyrroloquinoline quinone (PQQ) cofactor, forming a covalent adduct and inactivating the enzyme. nih.gov The specificity of this interaction for certain quinoprotein alcohol dehydrogenases underscores its mechanism-based nature. nih.gov
Bioactivation and Metabolic Pathways of Cyclopropyl Moieties in Biological Systems
The metabolism of a drug candidate is a critical factor in its safety and efficacy. While the cyclopropyl ring is often used to block metabolism and enhance stability, it can also be a site of metabolic attack, sometimes leading to "bioactivation"—the formation of reactive metabolites. hyphadiscovery.comnih.gov These reactive species can covalently bind to proteins or form conjugates with cellular nucleophiles like glutathione (B108866) (GSH). hyphadiscovery.comnih.gov
Studies on compounds containing cyclopropyl groups have revealed an NADPH-dependent oxidation pathway mediated by cytochrome P450 (CYP) enzymes. hyphadiscovery.comnih.gov This process can lead to the formation of hydroxylated metabolites as well as GSH conjugates, indicating the generation of a reactive intermediate. hyphadiscovery.comresearchgate.net A proposed multi-step mechanism involves an initial hydrogen atom abstraction from the cyclopropyl ring by a P450 enzyme, forming a cyclopropyl radical. researchgate.netnih.gov This unstable radical can then undergo ring opening and rearrangement, followed by a reaction with GSH to form stable conjugates. researchgate.netnih.gov
This bioactivation pathway was observed during the development of a series of hepatitis C virus NS5B inhibitors. hyphadiscovery.comnih.gov The discovery prompted medicinal chemists to replace the cyclopropyl ring with a gem-dimethyl group to prevent the formation of reactive metabolites. hyphadiscovery.comresearchgate.net Similarly, the antibiotic trovafloxacin, which contains a cyclopropylamine (B47189) moiety, was associated with hepatotoxicity due to CYP-mediated oxidation that resulted in reactive ring-opened intermediates capable of forming adducts with liver proteins. hyphadiscovery.com These findings underscore the importance of thoroughly investigating the metabolic fate of cyclopropyl-containing compounds in drug discovery. nih.gov
Cytochrome P450-Mediated Oxidation and Metabolite Formation
The metabolism of compounds containing cyclopropyl groups, such as this compound, is of significant interest in medicinal chemistry due to the potential for unique metabolic pathways. While specific studies on the cytochrome P450 (CYP)-mediated oxidation of this compound are not extensively documented in publicly available literature, the metabolism of other cyclopropyl-containing molecules provides insights into its likely metabolic fate.
CYP enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs. The high C-H bond dissociation energy of the cyclopropyl ring generally makes it less susceptible to oxidative metabolism compared to other alkyl groups. However, oxidation of the cyclopropyl ring can still occur. hyphadiscovery.com For instance, in vitro metabolism studies of hepatitis C virus NS5B inhibitors containing a cyclopropyl moiety revealed an NADPH-dependent oxidation, leading to hydroxylated metabolites. hyphadiscovery.comnih.gov
The proposed mechanism for the CYP-mediated oxidation of a cyclopropyl group involves hydrogen atom abstraction to form a cyclopropyl radical. This can be followed by an oxygen rebound mechanism to form a hydroxylated cyclopropane. In the case of this compound, oxidation could potentially occur on one of the cyclopropyl rings or at the carbinol carbon. Oxidation of arylcyclopropanes by rabbit liver microsomal cytochrome P-450 has been shown to yield products resulting from the oxidation of the cyclopropyl group. core.ac.uk
It is also important to consider the metabolism of the methanol group itself. Primary alcohols are readily oxidized by alcohol dehydrogenase and aldehyde dehydrogenase. Therefore, this compound could potentially be metabolized to dicyclopropyl ketone.
Table 1: Potential Metabolic Pathways for this compound
| Metabolic Reaction | Potential Metabolite | Enzyme System |
| Cyclopropyl Ring Hydroxylation | Hydroxythis compound | Cytochrome P450 |
| Carbinol Oxidation | Dicyclopropyl ketone | Alcohol/Aldehyde Dehydrogenase |
| Cyclopropyl Ring Opening | Ring-opened metabolites | Cytochrome P450 |
Formation of Reactive Intermediates and Conjugates
A key area of investigation for cyclopropyl-containing compounds is their potential to form reactive intermediates. The formation of a cyclopropyl radical during CYP-mediated metabolism can lead to ring-opening, generating a reactive linear alkyl radical. This radical can then be further oxidized or react with cellular nucleophiles.
Studies on other cyclopropyl-containing compounds have demonstrated the formation of reactive intermediates that can form conjugates with glutathione (GSH), a key endogenous antioxidant. For example, the bioactivation of certain hepatitis C virus inhibitors by CYP enzymes led to the formation of multiple GSH conjugates, indicating the generation of electrophilic intermediates from the cyclopropyl group. nih.gov The proposed mechanism involves the formation of a cyclopropyl radical, followed by ring opening and subsequent reaction with GSH. nih.gov
While no specific studies on the formation of reactive intermediates from this compound have been identified, the known reactivity of the cyclopropyl group suggests this is a plausible metabolic pathway. The formation of such reactive species could have toxicological implications.
Table 2: Proposed Mechanism for Reactive Intermediate Formation from a Cyclopropyl Group
| Step | Description |
| 1. Hydrogen Abstraction | CYP450 abstracts a hydrogen atom from the cyclopropyl ring, forming a cyclopropyl radical. |
| 2. Ring Opening | The unstable cyclopropyl radical undergoes rapid ring opening to form a more stable primary or secondary radical. |
| 3. Oxidation/Conjugation | The resulting radical can be further oxidized to an electrophilic species or directly react with nucleophiles like GSH. |
Antimicrobial Activity Research of this compound Analogues
The cyclopropane ring is a structural motif found in various biologically active molecules, and its incorporation into drug candidates can influence their pharmacological properties. While there is a lack of specific research on the antimicrobial activity of this compound analogues, studies on other cyclopropane-containing compounds suggest that this class of molecules holds potential.
For instance, a series of amide derivatives containing a cyclopropane ring were synthesized and evaluated for their antibacterial and antifungal activities. Several of these compounds showed moderate to excellent activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com Another study reported that cyclopropyl carbinol derivatives are mentioned as having biological activities, including being antitumoral agents and intermediates for enzyme inhibitors. researchgate.net
Table 3: Antimicrobial Activity of Selected Cyclopropane Derivatives
| Compound Type | Target Microorganism | Activity Level | Reference |
| Cyclopropane Amide Derivatives | Staphylococcus aureus | Moderate to High | mdpi.com |
| Cyclopropane Amide Derivatives | Escherichia coli | Moderate | mdpi.com |
| Cyclopropane Amide Derivatives | Candida albicans | Moderate to High | mdpi.com |
| Dehydrozingerone based Cyclopropyl Derivatives | Various carcinoma cell lines | Significant cytotoxic activity | researchgate.net |
Prodrug Strategies Involving this compound Esters
Prodrug design is a well-established strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of drugs, such as solubility, stability, and permeability. nih.gov Ester prodrugs are a common approach where a lipophilic ester group is attached to a polar drug molecule to enhance its absorption. nih.govresearchgate.net The ester is then cleaved in vivo by esterases to release the active parent drug.
While there are no specific examples in the literature of this compound being used as a promoiety in a prodrug, the principles of ester prodrug design are broadly applicable. The stability of the ester linkage would be a critical factor to consider, as it must be stable enough to allow for absorption but labile enough to be cleaved efficiently in vivo to release the active drug. The use of a this compound ester as a prodrug could be a viable strategy to enhance the delivery of polar drugs. nih.govnih.govfrontiersin.org
Table 4: General Advantages of Ester Prodrug Strategies
| Property | Improvement |
| Solubility | Can be modulated to improve aqueous or lipid solubility. |
| Permeability | Increased lipophilicity can enhance membrane transport. |
| Stability | Can protect the parent drug from degradation. |
| Targeted Delivery | Specific esterases in target tissues can be exploited. |
Emerging Research Frontiers and Future Perspectives for Dicyclopropylmethanol Chemistry
Development of Novel Synthetic Methodologies
The preparation of dicyclopropylmethanol has traditionally been accomplished through established organic chemistry reactions. However, the demand for more efficient, selective, and sustainable methods is pushing researchers to explore new synthetic pathways.
One of the most common methods involves the reduction of dicyclopropyl ketone. ontosight.ai This transformation can be achieved using various reducing agents, with research focusing on optimizing reaction conditions to improve yield and minimize byproducts. researchgate.net Another well-established route is the Grignard reaction, where a cyclopropylmagnesium halide is reacted with an appropriate carbonyl compound, such as cyclopropanecarboxaldehyde (B31225) or even formaldehyde. ontosight.aiorganicchemistrytutor.comlibretexts.org The efficiency of Grignard syntheses depends heavily on reaction conditions, particularly the need to maintain an anhydrous environment to prevent the reagent from reacting with water. libretexts.orgtamu.edu
More recent developments are exploring novel catalytic approaches. For instance, manganese-catalyzed reactions are emerging as a powerful tool. A manganese-catalyzed cyclopropanation of allylic alcohols using sulfones as carbene precursors has been reported to produce various cyclopropylmethanol (B32771) products in high yields (58% to 99%). researchgate.netnih.gov This "borrowing hydrogen" strategy is notable because the versatile alcohol group remains in the final product, ready for further chemical modifications. researchgate.netnih.gov
| Method | Precursors | Key Features | Citations |
| Ketone Reduction | Dicyclopropyl Ketone | Utilizes reducing agents like LiAlH₄ or NaBH₄. | ontosight.ai, researchgate.net |
| Grignard Reaction | Cyclopropylmagnesium Halide + Carbonyl Compound | Highly versatile but requires strict anhydrous conditions. | ontosight.ai, organicchemistrytutor.com, libretexts.org |
| Manganese-Catalyzed Cyclopropanation | Allylic Alcohol + Sulfone | "Borrowing hydrogen" strategy that preserves the alcohol moiety for further reactions. | researchgate.net, nih.gov |
Exploration of Advanced Catalytic Systems
The unique structure of this compound and its derivatives makes them interesting substrates and reagents in advanced catalytic systems. Catalysis, the process of increasing a chemical reaction's rate with a substance known as a catalyst, is central to modern chemical manufacturing. frontiersin.orgmdpi.comrsc.org Catalysts offer alternative reaction pathways with lower activation energies. researchgate.net
One key application of this compound is as a protecting group for carboxylic acids. cookechem.comchemicalbook.comlookchem.comchemicalbook.comcymitquimica.com The resulting dicyclopropylmethyl (Dcpm) esters can be cleaved under very mild and selective conditions, a valuable feature in the multi-step synthesis of complex molecules.
Furthermore, research into manganese-catalyzed C-H bond oxidation has revealed that the presence of a cyclopropyl (B3062369) group can significantly influence reaction pathways. nih.gov In the oxidation of substrates containing cyclopropyl groups, rearranged products are often observed, indicating the formation of a delocalized cationic intermediate stabilized by the cyclopropyl moiety. nih.gov This provides conclusive evidence for stereospecific C-H oxidation and highlights how the catalyst and substrate structure can be fine-tuned to control product selectivity, overriding more common hydroxylation reactions. nih.gov Earth-abundant metal catalysts, like manganese, are also being used for the acceptorless-dehydrogenative coupling of cyclopropyl methanol (B129727) with ketones, a process that generates water and hydrogen gas as sustainable byproducts. rsc.org
| Catalytic Application | Catalyst System | Role of this compound/Derivative | Key Finding | Citations |
| Protecting Group Chemistry | N/A (Cleavage Reagents) | Reagent for forming cleavable esters. | Dicyclopropylmethyl esters offer mild and selective deprotection. | cookechem.com, chemicalbook.com, chemicalbook.com |
| C-H Bond Oxidation | Manganese Complexes | Substrate with cyclopropyl groups. | Cyclopropyl group stabilizes cationic intermediates, directing reaction pathways away from simple hydroxylation. | nih.gov |
| Dehydrogenative Coupling | Manganese Complex | Reactant (Cyclopropyl Methanol). | Enables a cascade reaction to form cyclopentenes, with water and hydrogen as byproducts. | rsc.org |
Investigation of this compound in Materials Science Applications
The application of this compound in materials science, while still a nascent field, holds considerable promise. bldpharm.com The inherent properties of the cyclopropyl rings—rigidity, strain, and unique electronic character—can be imparted to larger polymer structures.
Alcohols like this compound can undergo dehydration reactions to form alkenes, which are fundamental building blocks (monomers) for polymer synthesis. ontosight.ai The resulting polymers would feature pendant dicyclopropyl groups or have the unique carbocyclic structure integrated into the polymer backbone, potentially influencing the material's thermal stability, rigidity, and optical properties. While specific examples of polymers derived exclusively from this compound are not yet widely documented, its potential is recognized in chemical supplier catalogues that list it under materials science building blocks. bldpharm.com The development of novel catalysts and polymerization techniques will be crucial to unlocking the potential of this and related cyclopropyl-containing monomers.
Deeper Mechanistic Elucidation of Cyclopropyl-Mediated Reactivity
The high ring strain of the cyclopropyl group makes it a fascinating subject for mechanistic studies. Reactions involving this compound often proceed through intermediates where the electronic and steric properties of the cyclopropyl rings play a decisive role.
A key area of investigation is the behavior of the dicyclopropylcarbinyl cation, which can be generated from this compound in acidic conditions. cdnsciencepub.comcdnsciencepub.com NMR spectroscopy studies have been used to systematically investigate the ground-state conformations of these "bisected" cations, where the C-H bond of the carbinol carbon eclipses the plane of the cyclopropyl ring, allowing for maximal electronic stabilization. cdnsciencepub.comresearchgate.net In the absence of significant steric hindrance, these cations adopt conformations that maximize this conjugation. cdnsciencepub.com
The reactivity of these intermediates is complex. The treatment of the related cyclopropylcarbinol with dilute acid is known to produce a mixture of products, including rearranged alcohols, chlorides, and ethers. cdnsciencepub.comresearchgate.net This product distribution arises from reactions of a bicyclobutonium ion intermediate, a species formed through the rearrangement of the initial cyclopropylcarbinyl cation. cdnsciencepub.comresearchgate.net Such studies, which sometimes use isotopic labeling to track the fate of specific atoms, demonstrate that the methylene (B1212753) groups can become equivalent, indicating a complete equilibration of isotope-position labeled bicyclobutonium ions. researchgate.net Understanding these intricate rearrangements is fundamental to controlling the outcome of reactions involving this compound and its derivatives.
Expanding Pharmacological and Biological Applications
The cyclopropyl group is a well-established motif in medicinal chemistry, prized for its ability to enhance metabolic stability, increase potency, and provide conformational constraint to drug molecules. scientificupdate.comunl.ptnih.goviris-biotech.de While this compound itself is not documented as a pharmacologically active agent, it serves as a crucial building block for synthesizing more complex molecules with potential therapeutic value. ontosight.ai
The related compound, dicyclopropyl ketone, is used as a reagent to synthesize potent and selective agonists for histamine (B1213489) H2 receptors and analogs with nicotinic receptor activity. lookchem.com This suggests that the dicyclopropylmethyl scaffold could be incorporated into new drug candidates targeting these receptor systems.
The cyclopropyl ring is often used as a metabolically stable isostere for groups like isopropyl or as a rigid linker. scientificupdate.comnih.gov For example, replacing metabolically vulnerable groups with a cyclopropyl ring can divert metabolism away from certain enzymatic pathways, reducing potential drug-drug interactions. hyphadiscovery.com Research has also focused on creating derivatives for specific therapeutic targets. For instance, fluorinated cyclopropylmethanol derivatives have been synthesized and incorporated into analogues of the natural product hormaomycin (B1249932) to test their antiparasitic activities. nih.gov Furthermore, molecules like cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM), an analogue of the anesthetic etomidate, are being developed and show promise for providing more rapid and predictable recovery after prolonged infusion compared to other agents. nih.gov These examples underscore the expanding interest in using cyclopropyl-containing building blocks like this compound to create next-generation therapeutics. researchgate.net
Q & A
Q. What are the recommended methods for synthesizing dicyclopropylmethanol, and how can purity be ensured during synthesis?
this compound can be synthesized via Grignard reactions involving cyclopropylmagnesium bromide and formaldehyde, followed by acid quenching. To ensure purity, use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . Fractional distillation under reduced pressure (e.g., 13 mm Hg) is critical due to its boiling point of 69°C under these conditions . Include negative controls to rule out side reactions, such as cyclopropane ring-opening under acidic conditions .
Q. How should researchers characterize the physicochemical properties of this compound?
Key properties include:
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact. Use P95 respirators for minor exposures and OV/AG/P99 respirators for higher concentrations .
- Ventilation: Ensure fume hoods with ≥100 ft/min airflow to prevent aerosol formation .
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose of contaminated waste per OSHA HCS guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?
Discrepancies in boiling points (e.g., 69°C at 13 mm Hg vs. 154°C ±12 mm Hg) arise from measurement conditions. Replicate experiments using standardized protocols (e.g., ASTM D86 for distillation) and report pressure/equipment details. Use systematic reviews to compare data across sources, prioritizing peer-reviewed studies over non-validated databases . Apply statistical tools like Bland-Altman analysis to quantify measurement agreement .
Q. What experimental designs are suitable for studying the stability of this compound under extreme conditions?
- Thermal Stability: Conduct accelerated aging studies at 40–80°C for 1–6 months, analyzing degradation products via high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) .
- Photolytic Stability: Expose samples to UV light (254–365 nm) in quartz cells and monitor structural changes using Fourier-transform infrared spectroscopy (FTIR) .
- Mechanistic Insights: Employ density functional theory (DFT) calculations to predict degradation pathways, focusing on cyclopropane ring strain (≈27 kcal/mol) as a reactivity driver .
Q. How can researchers address inconsistencies in toxicological data for this compound?
Existing studies lack carcinogenicity classification (IARC/ACGIH), but acute toxicity data are sparse. Design in vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HepG2) and compare results with analog compounds (e.g., cyclohexanol). Cross-reference with EPA High Production Volume (HPV) chemical assessment frameworks to identify data gaps . For in vivo studies, follow OECD Test Guidelines 423 (acute oral toxicity) and ensure ethical compliance via institutional review boards (IRBs) .
Q. What advanced analytical techniques are recommended for studying this compound’s role in catalytic reactions?
- Reaction Monitoring: Use in situ NMR or Raman spectroscopy to track intermediates in metal-catalyzed reactions (e.g., palladium-mediated couplings) .
- Kinetic Studies: Apply stopped-flow techniques with UV-Vis detection to measure rate constants for hydroxyl-group participation in nucleophilic substitutions .
- Computational Modeling: Combine molecular dynamics (MD) simulations with quantum mechanics (QM) to map transition states and predict regioselectivity .
Methodological Best Practices
- Data Reproducibility: Document synthesis protocols, instrument calibration details (e.g., GC column type), and raw datasets in supplementary materials .
- Conflict Resolution: Establish a decision matrix to prioritize data from peer-reviewed journals, government reports (e.g., EPA), and validated computational tools .
- Ethical Compliance: Submit experimental designs involving human/animal subjects to ethics committees and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
